Dysidenone B
Description
Dysidenone B is a sesquiterpene aminoquinone derivative isolated from marine sponges of the genus Dysidea. It belongs to a class of natural products known for their complex polycyclic structures and diverse biological activities. This compound, along with its diastereomer Dysidenone A, has been investigated for its ability to modulate inflammatory responses by inhibiting the release of human neutrophil elastase (HNE), a protease implicated in tissue damage during chronic inflammation . Unlike direct enzyme inhibitors, this compound acts upstream by suppressing HNE release from neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial peptide that activates immune cells .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl (1R,5S)-5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-1-hydroxy-3-methoxy-4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C23H34O5/c1-14-8-7-9-16-15(2)21(3,10-11-22(14,16)4)12-17-19(24)18(27-5)13-23(17,26)20(25)28-6/h8,13,15-17,26H,7,9-12H2,1-6H3/t15-,16+,17-,21-,22-,23-/m1/s1 |
InChI Key |
WUNVRPHYYMJCKE-AYTMROFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)C[C@@H]3C(=O)C(=C[C@@]3(C(=O)OC)O)OC)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3C(=O)C(=CC3(C(=O)OC)O)OC)C)C |
Synonyms |
dysidenone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dysidenone B shares structural and functional similarities with other sesquiterpene derivatives from Dysidea sponges, including bolinaquinone, dysidine, and Dysidenone A. Below is a comparative analysis of their biological activities, mechanisms, and research findings:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Insights
This compound vs. Dysidenone A: The 1:1 mixture of Dysidenone A and B exhibits an IC₅₀ of ~10 μM, suggesting that neither diastereomer alone achieves the potency of dysidine (1.3 μM) . The stereochemical differences between A and B may influence their binding to cellular targets, though exact structure-activity relationships remain unclear.
This compound vs. Dysidine: Dysidine, another sesquiterpene aminoquinone, demonstrates superior activity (IC₅₀ = 1.3 μM), likely due to its distinct functional groups enhancing interaction with neutrophil signaling pathways. This compound’s lower efficacy may reflect differences in solubility or target affinity .
This compound vs. Bolinaquinone: Bolinaquinone (IC₅₀ = 5.3 μM) shares a sesquiterpene backbone but lacks the aminoquinone moiety present in this compound and dysidine. This disparity underscores the importance of the aminoquinone group in optimizing anti-inflammatory activity .
Mechanistic Distinctions
All four compounds inhibit HNE release indirectly, avoiding direct enzyme inhibition—a property that may reduce side effects like immunosuppression. However, dysidine’s exceptional potency positions it as a lead compound for further development, whereas this compound’s role may lie in combinatorial therapies .
Q & A
Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound findings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
